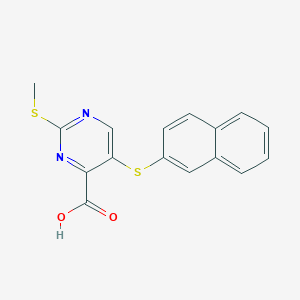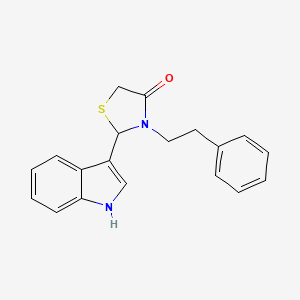
2-(1H-Indol-3-yl)-3-(2-phenylethyl)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one is a heterocyclic compound that features an indole moiety fused with a thiazolidinone ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one typically involves the reaction of indole derivatives with thiazolidinone precursors. One common method includes the condensation of indole-3-carboxaldehyde with phenethylamine, followed by cyclization with thioglycolic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in acetic acid or nitro compounds in sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Indol-3-yl)-3-phenethylthiazolidin-2-one: Similar structure but with a different position of the thiazolidinone ring.
2-(1H-Indol-3-yl)-3-phenethylthiazolidin-5-one: Another positional isomer with the thiazolidinone ring at the 5-position.
Uniqueness
2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one is unique due to its specific arrangement of the indole and thiazolidinone moieties, which imparts distinct biological activities and chemical reactivity compared to its isomers .
Propiedades
Número CAS |
86427-44-3 |
|---|---|
Fórmula molecular |
C19H18N2OS |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2OS/c22-18-13-23-19(16-12-20-17-9-5-4-8-15(16)17)21(18)11-10-14-6-2-1-3-7-14/h1-9,12,19-20H,10-11,13H2 |
Clave InChI |
LDDYPGMGUXNFFQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=CNC3=CC=CC=C32)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


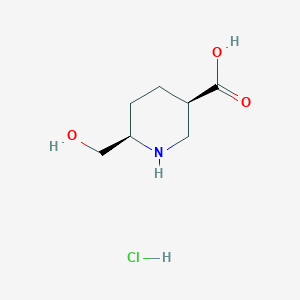
![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
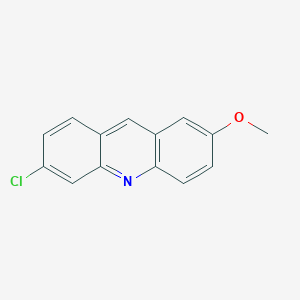
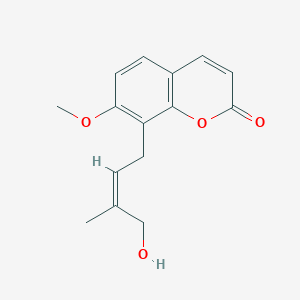
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
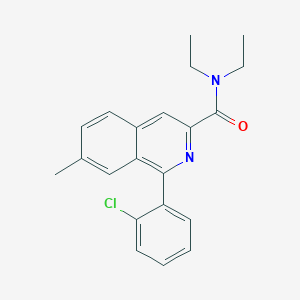
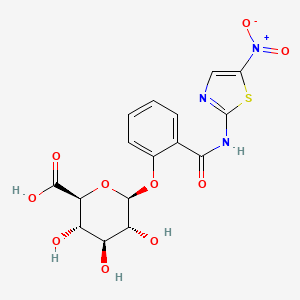
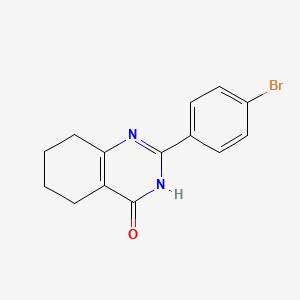

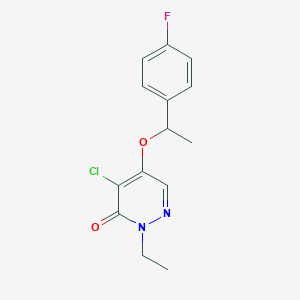
![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
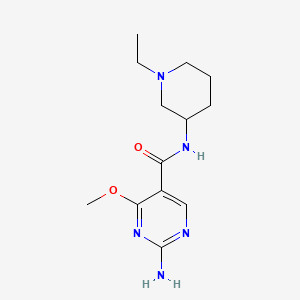
![Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B15215865.png)
